
N-(3,5-dimethyl-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethyl-2-nitrophenyl)acetamide, commonly known as DMNAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNAA is a yellow crystalline powder with a molecular weight of 226.23 g/mol and a melting point of 139-141°C. This compound is widely used in various industries, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of DMNAA is not well understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, and dihydrofolate reductase, an enzyme involved in the synthesis of DNA. DMNAA has also been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.
Biochemical and Physiological Effects
DMNAA has been shown to have several biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. DMNAA has also been found to induce DNA damage and apoptosis in cells. In animal studies, DMNAA has been shown to cause liver and kidney damage at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNAA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMNAA has also been shown to have a broad spectrum of biological activity, making it a useful tool for studying various cellular pathways. However, DMNAA has some limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on DMNAA. One area of research is the development of DMNAA derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of DMNAA, which could lead to the development of new drugs targeting specific cellular pathways. Additionally, more studies are needed to understand the potential applications of DMNAA in the fields of materials science and agrochemicals.
In conclusion, DMNAA is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in various fields of science, including pharmaceuticals, agrochemicals, and materials science. While there is still much to learn about the mechanism of action of DMNAA, its broad spectrum of biological activity makes it a useful tool for studying various cellular pathways. Future research on DMNAA could lead to the development of new drugs targeting specific cellular pathways and the discovery of new applications in materials science and agrochemicals.
Métodos De Síntesis
DMNAA can be synthesized through several methods, including the reaction between 3,5-dimethyl-2-nitrophenol and acetic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields DMNAA with high purity and yield. Other methods of synthesis include the reaction between 2-nitro-4,6-dimethylphenol and acetic anhydride or acetyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
DMNAA has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, DMNAA has been investigated for its antibacterial, antifungal, and anticancer properties. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. DMNAA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Propiedades
Nombre del producto |
N-(3,5-dimethyl-2-nitrophenyl)acetamide |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
N-(3,5-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-7(2)10(12(14)15)9(5-6)11-8(3)13/h4-5H,1-3H3,(H,11,13) |
Clave InChI |
MSSWENRBNJUJLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C |
SMILES canónico |
CC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



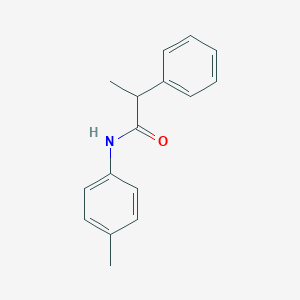


![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)
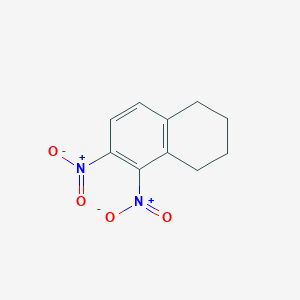
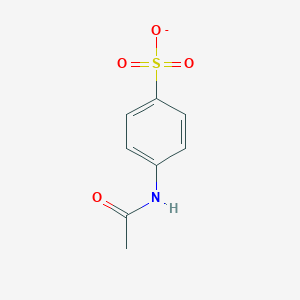
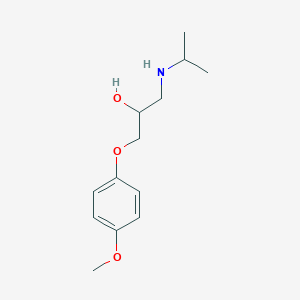

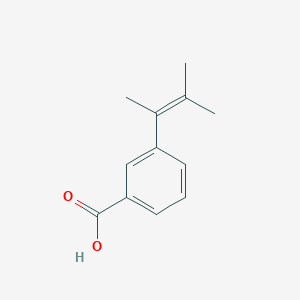

![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)
![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)

